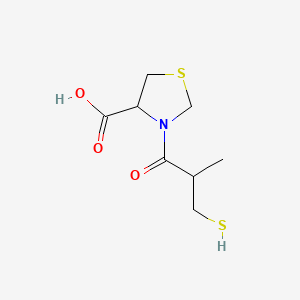
4-Thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- is a heterocyclic compound featuring a thiazolidine ring. This compound is notable for its sulfur and nitrogen atoms, which contribute to its diverse biological and pharmacological properties. Thiazolidine derivatives are known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4-thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- typically involves multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield . One common synthetic route includes the reaction of L-cysteine with aliphatic or aromatic aldehydes, followed by N-acylation . Industrial production methods often employ catalysts like β-cyclodextrin-SO3H to improve efficiency and reduce waste .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, leading to the formation of sulfoxides and sulfones.
Reduction: Sodium borohydride and lithium aluminum hydride are often used, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the sulfur and nitrogen atoms, respectively.
Major products from these reactions include sulfoxides, sulfones, and substituted thiazolidines .
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, including enzyme inhibition and interaction with molecular targets such as proteins and nucleic acids. The sulfur atom in the thiazolidine ring plays a crucial role in its biological activity by forming covalent bonds with target molecules, thereby modulating their function .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives like 1,3-thiazolidin-4-one and 2-mercapto-1,3,4-thiadiazole . Compared to these, 4-thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- is unique due to its specific substitution pattern, which enhances its pharmacological properties and selectivity .
Properties
CAS No. |
67362-29-2 |
|---|---|
Molecular Formula |
C8H13NO3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
3-(2-methyl-3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S2/c1-5(2-13)7(10)9-4-14-3-6(9)8(11)12/h5-6,13H,2-4H2,1H3,(H,11,12) |
InChI Key |
FWNWATHTRVGPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)N1CSCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
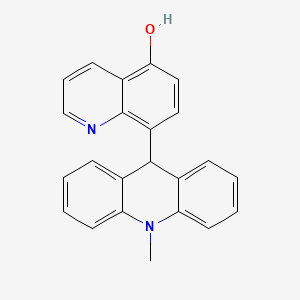
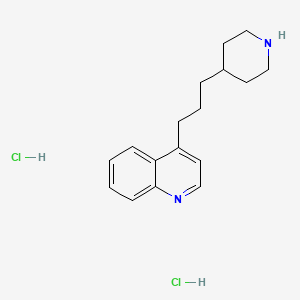

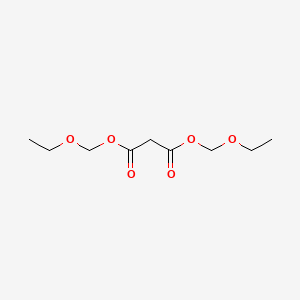
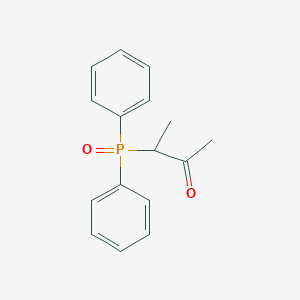
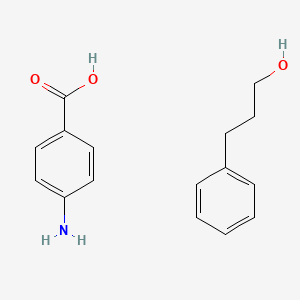
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)

![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
